Product packaging for 2-Bromo-4-fluorobenzyl fluoride(Cat. No.:CAS No. 1823057-15-3)

2-Bromo-4-fluorobenzyl fluoride

Cat. No.: B2443785
CAS No.: 1823057-15-3
M. Wt: 207.018
InChI Key: BIBCZWYRWMBIOT-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobenzyl fluoride is a high-purity, bifunctional aromatic compound offered as a clear, almost colorless liquid . It serves as a valuable and versatile synthetic intermediate in advanced organic chemistry and pharmaceutical research. Its molecular structure, featuring both bromine and fluorine substituents on a benzyl scaffold, allows it to undergo selective and sequential cross-coupling reactions, making it an ideal building block for constructing more complex molecules . Researchers utilize this compound in the synthesis of potential active pharmaceutical ingredients (APIs) and agrochemicals, where incorporating fluorine atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and bioavailability . The benzyl fluoride group is a key functional handle for further diversification, enabling its use in various nucleophilic substitution and transition metal-catalyzed reactions common in medicinal chemistry campaigns . This product is intended for research and development purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, personal, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrF2 B2443785 2-Bromo-4-fluorobenzyl fluoride CAS No. 1823057-15-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-fluoro-1-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBCZWYRWMBIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways of Halogenated Benzyl (B1604629) Fluorides

Halogenated benzyl fluorides are versatile intermediates in organic synthesis. quora.com Their reactivity is characterized by the ability to undergo both nucleophilic substitution and radical-mediated transformations. The presence of multiple halogens—bromine and fluorine—on the benzyl fluoride (B91410) scaffold introduces a layer of complexity and selectivity to their reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for benzyl halides. ncert.nic.in In the case of 2-Bromo-4-fluorobenzyl fluoride, the substitution can theoretically occur at the benzylic carbon, displacing the fluoride, or at the aromatic carbon, displacing the bromide. However, the reactivity is significantly influenced by the nature of the carbon-halogen bond and the reaction conditions.

The displacement of halide ions in nucleophilic substitution reactions is a cornerstone of organic chemistry. nih.gov In a molecule like this compound, two different halogens are present: a bromine atom attached to the aromatic ring and a fluorine atom at the benzylic position. The relative ease of displacement of these two halides is a key aspect of the molecule's reactivity.

Generally, the carbon-fluorine bond is the strongest single bond to carbon, making fluoride a poor leaving group compared to other halides. beilstein-journals.orgcas.cn Conversely, the carbon-bromine bond is weaker and bromide is a better leaving group. However, in the context of this compound, the bromine is attached to an sp²-hybridized carbon of the benzene (B151609) ring, while the fluorine is attached to an sp³-hybridized benzylic carbon. Nucleophilic aromatic substitution (SNAAr) requires stringent conditions and is less common than nucleophilic substitution at a benzylic carbon (SN1 or SN2).

Therefore, nucleophilic attack is more likely to occur at the benzylic carbon, leading to the displacement of the fluoride ion. Despite the strength of the C-F bond, the formation of a stabilized benzylic carbocation can facilitate this process via an SN1-type mechanism. nih.govst-andrews.ac.uk Studies have shown that the reactivity of benzyl fluorides can be significantly enhanced by using hydrogen bond donors like water, triols, or hexafluoroisopropanol (HFIP) to activate the C-F bond. beilstein-journals.orgnih.govst-andrews.ac.uk These agents stabilize the departing fluoride ion, thereby lowering the activation energy for the substitution reaction.

It has been demonstrated that more reactive halogens can displace less reactive ones in certain contexts. For instance, fluorine can displace chloride, bromide, and iodide ions from their respective potassium salts in a displacement reaction, highlighting its high reactivity. nagwa.com However, in the case of nucleophilic substitution on an organic substrate, the leaving group ability is a more critical factor.

The displacement of bromine from bromoalkanes by fluorine can be achieved using reagents like iodine fluoride, which is generated in situ. researchgate.netepfl.ch This method is particularly effective for tertiary and benzylic bromoalkanes, proceeding through a carbocation intermediate. researchgate.netepfl.ch This further supports the idea that the formation of a stable benzylic carbocation is a key factor in the substitution reactions of these compounds.

Table 1: Comparison of Carbon-Halogen Bond Properties

BondBond Enthalpy (kJ/mol)Bond Length (pm)Leaving Group Ability
C-F485135Poor
C-Cl328177Good
C-Br276194Very Good
C-I240214Excellent

This table provides a general overview of carbon-halogen bond properties. Actual values may vary depending on the specific molecule. ncert.nic.indrishtiias.com

The high electronegativity of fluorine significantly impacts the reactivity of benzyl fluorides. libretexts.org Fluorine's strong electron-withdrawing nature polarizes the carbon-fluorine bond, creating a partial positive charge on the carbon atom and a partial negative charge on the fluorine atom. ncert.nic.indrishtiias.com This polarization has several consequences for the molecule's reactivity.

Firstly, the strong C-F bond makes fluoride a reluctant leaving group in traditional SN2 reactions. beilstein-journals.orgcas.cn However, the electronegativity of fluorine can also stabilize the transition state of nucleophilic substitution reactions. In SN1 reactions, the inductive effect of fluorine can destabilize the adjacent carbocation, but this effect is often outweighed by the ability of the fluorine atom to participate in resonance stabilization if it is in an appropriate position. In the case of benzyl fluorides, the benzylic carbocation is primarily stabilized by the phenyl ring.

Recent studies have explored the activation of the C-F bond in benzyl fluorides for nucleophilic substitutions and Friedel-Crafts reactions. beilstein-journals.orgnih.govst-andrews.ac.uknih.gov This is often achieved through the use of hydrogen bond donors, which interact with the highly polarized fluorine atom. beilstein-journals.orgnih.gov This interaction weakens the C-F bond and facilitates its cleavage, allowing for substitution to occur under milder conditions than would otherwise be expected. beilstein-journals.orgnih.gov

The stereochemical outcome of these C-F activation reactions has been investigated using enantiopure isotopomers of benzyl fluoride. nih.govst-andrews.ac.ukresearchgate.net These studies have revealed that both associative (SN2) and dissociative (SN1) pathways can operate, with the dominant mechanism depending on the nucleophile and the hydrogen bond donor used. nih.govst-andrews.ac.ukresearchgate.net This dual reactivity highlights the complex role that the electronegative fluorine atom plays in directing the reaction pathway.

Radical Chemistry and Transformations

Beyond nucleophilic substitution, halogenated benzyl fluorides can also engage in radical chemistry. The generation of radical intermediates opens up alternative reaction pathways for the functionalization of these molecules.

The formation of benzylic radicals is a key step in many chemical transformations. beilstein-journals.org These radicals can be generated through various methods, including photochemical processes and the use of radical initiators. beilstein-journals.org In the context of halogenated benzyl fluorides, the benzylic position is a prime site for radical formation.

The stability of the benzylic radical is a crucial factor in these reactions. The unpaired electron can be delocalized over the adjacent aromatic ring, which significantly lowers its energy and makes it a favorable intermediate. The presence of halogen substituents on the ring can further influence the stability and reactivity of the benzylic radical.

Once formed, the benzylic radical can undergo a variety of transformations. One common pathway is fluorine atom transfer from an electrophilic fluorine source, such as Selectfluor®, to yield the corresponding benzyl fluoride. nih.gov This process is a key step in many benzylic C-H fluorination reactions. nih.gov The reaction can be initiated by photoredox catalysis or by the thermal decomposition of radical initiators like potassium persulfate (K₂S₂O₈). beilstein-journals.orgrsc.org

A fascinating area of research involves the intersection of radical and ionic reaction mechanisms, known as radical-polar crossover. In these pathways, a radical intermediate is generated, which then undergoes an electron transfer event to form a charged species, typically a carbocation. This carbocation can then be trapped by a nucleophile.

For halogenated benzyl fluorides, a radical-polar crossover mechanism could involve the initial formation of a benzylic radical. This radical could then be oxidized to a benzylic carbocation. This process can be facilitated by photoredox catalysis, where a photocatalyst mediates the single-electron transfer steps. acs.org

Once the benzylic carbocation is formed, it can be trapped by a variety of nucleophiles, including fluoride ions. acs.org This provides a pathway for nucleophilic fluorination that proceeds through a radical intermediate. acs.org This approach is particularly useful for accessing fluorinated compounds that are difficult to prepare via traditional nucleophilic substitution methods due to competing elimination reactions. acs.org

The development of such radical-polar crossover methods offers a powerful tool for the synthesis of a broad range of fluorinated organic molecules, including primary, secondary, and tertiary benzylic fluorides. acs.org

Minisci C–H Alkylation and Difluoromethylation

The Minisci reaction offers a powerful method for the C–H alkylation of heteroaromatic compounds. nih.gov While direct studies on this compound are not extensively detailed in the provided results, the principles of Minisci C-H alkylation can be applied. This reaction typically involves the generation of an alkyl radical, which then adds to a protonated heterocycle. Photoredox catalysis has emerged as a key technology in this area, allowing for the generation of alkyl radicals from precursors like alkyltrifluoroborates or alkyl boronic acids under mild conditions. rsc.orgrsc.org These methods often address previous limitations such as the need for stoichiometric radical precursors and improve regioselectivity. rsc.org

Difluoromethylation, a related process, introduces the difluoromethyl group (CHF2) into organic molecules. While specific examples involving this compound are not available, copper-catalyzed difluoromethylation of aryl bromides has been demonstrated, particularly when a directing group is present on the substrate to facilitate the reaction. nih.gov

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. This reaction is widely used for the synthesis of biaryl compounds. researchgate.net For substrates containing multiple halide atoms, such as 2-bromo-4-chlorophenyl-2-bromobutanoate, selective coupling at the more reactive C-Br bond can be achieved. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For instance, bulky phosphine (B1218219) ligands like RuPhos have been found to be optimal for some Suzuki-Miyaura transformations. claremont.edu The reaction is compatible with a wide range of functional groups and can be performed under relatively mild conditions. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Aryl HalideBoronic Acid/EsterCatalyst SystemProduct TypeReference
Pyridine-2-sulfonyl fluorideHetero(aryl) boronic acids and estersPd(dppf)Cl22-arylpyridines claremont.edu
1-bromo-4-flurobenzeneVarious boronic acidsG-COOH-Pd-10Fluorinated biphenyls researchgate.net
2-bromo-4-chlorophenyl-2-bromobutyratePhenyl boronic acidsPd catalyst2-bromo-4-chlorophenyl-2-bromobutyrates nih.gov
3-bromo-2,1-borazaronaphthalenesPotassium alkenyltrifluoroboratesPalladium catalystAlkenyl-substituted azaborines nih.gov

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. nih.govorganic-chemistry.org This reaction is a key method for the synthesis of substituted alkenes, typically with a high degree of stereoselectivity favoring the trans isomer. organic-chemistry.org The catalytic system often consists of a palladium source, such as Pd(OAc)2, and a ligand, although ligand-free systems have also been developed. mdpi.com The reaction conditions, including the choice of base, solvent, and temperature, significantly influence the outcome. nih.gov While specific Heck reactions involving this compound were not found, the reactivity of the aryl bromide moiety makes it a suitable candidate for such transformations.

Table 2: Key Parameters in Heck Reactions

ParameterTypical OptionsInfluence on ReactionReference
CatalystPd(OAc)2, Pd2(dba)3, PalladacyclesActivity and stability nih.govmdpi.com
LigandPhosphines (e.g., PPh3), N-Heterocyclic Carbenes (NHCs)Stability, activity, and selectivity nih.gov
BaseCs2CO3, K2CO3, t-BuOK, K3PO4Catalyst regeneration and neutralization of HX nih.gov
SolventPolar aprotic (e.g., NMP, DMF), aqueous mediaReactant solubility and catalyst performance nih.govmdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. organic-chemistry.org This reaction is highly general and relies on the use of electron-rich phosphine ligands to facilitate the catalytic cycle. researchgate.net The choice of ligand and base is critical for successful coupling. nih.govresearchgate.net For instance, the amination of bromobenzene (B47551) with various secondary amines has been optimized using different palladium-ligand systems and bases like sodium tert-butoxide. nih.gov This methodology has been successfully applied to the synthesis of a variety of aminopyridines and other complex molecules. researchgate.netchemspider.com

Table 3: Conditions for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst/LigandBaseSolventReference
2-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd2(dba)3] / (±)-BINAPNaOBu-tToluene chemspider.com
BromobenzeneCarbazole, Diphenylamine, etc.TrixiePhos, XPhos, t-BuXPhost-BuOLi, t-BuONaToluene nih.gov
Bromo-substituted TPYsDialkylaminesPd(dba)2 / SPhosNaOBu-tToluene/THF researchgate.net
2-BromopyridinesVolatile aminesPd catalyst / phosphane ligandStrong baseSealed tube researchgate.net

Copper-catalyzed cross-coupling reactions provide an alternative to palladium-based methods and are particularly useful for certain transformations, including fluoroalkylation. nih.gov The presence of a directing group on the aryl halide substrate can significantly enhance the reactivity, enabling the coupling of otherwise unreactive aryl bromides and chlorides. nih.gov The (2-pyridyl)sulfonyl group has been identified as a multifunctional group that facilitates copper-mediated cross-coupling reactions. researchgate.net Copper-catalyzed fluorination of aryl bromides using AgF as the fluorine source has also been developed, where a pyridyl directing group is essential for the catalytic activity. rsc.org

Table 4: Copper-Mediated Cross-Coupling Reactions

SubstrateCoupling PartnerCatalyst/ReagentKey FeatureReference
Aryl bromides/chlorides with directing groupsFluoroalkyl nucleophilesCuIDirecting group accelerates oxidative addition nih.gov
α-fluoro sulfone with (2-pyridyl)sulfonyl groupAryl iodidesCopper catalystMultifunctional directing group researchgate.net
2-pyridyl aryl bromidesAgFCopper catalystPyridyl directing group enables fluorination rsc.org
Alkyl bromides(DMPU)2Zn(Rf)2Copper catalystSynthesis of perfluoroalkylated compounds researchgate.net

Oxidation and Reduction Processes

The chemical structure of this compound contains functional groups that can undergo oxidation and reduction. The benzyl fluoride moiety can potentially be oxidized to the corresponding benzaldehyde (B42025) or benzoic acid under appropriate conditions. Conversely, the aryl bromide can be subject to reduction. For example, in the related compound 2-Bromo-4-fluorobenzyl alcohol, catalytic hydrogenation can remove the bromine atom. The reduction of a similar compound, 2-Bromo-4-fluorobenzaldehyde (B1271550), to the corresponding benzyl alcohol can be achieved using standard hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound presents a question of chemoselectivity. The molecule possesses two potential sites for reaction with magnesium metal: the aryl C-Br bond and the benzylic C-F bond. The C-Br bond is significantly more reactive towards magnesium insertion than the highly inert C-F bond. leah4sci.com Therefore, it is expected that the reaction of this compound with magnesium would selectively form the corresponding aryl Grignard reagent, leaving the benzylic fluoride intact.

The resulting Grignard reagent, (2-(fluoromethyl)-5-bromophenyl)magnesium bromide, would be a valuable intermediate for further synthetic transformations. As a potent nucleophile, it can react with a wide range of electrophiles. For example, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Carboxylation with carbon dioxide would produce the corresponding benzoic acid derivative. These reactions allow for the introduction of new carbon-carbon bonds at the ortho position to the fluoromethyl group, providing access to a variety of functionalized molecules.

Table 2: Predicted Reactivity of this compound with Mg

Reactive SiteBond TypeReactivity with MgGrignard Reagent Formed
Aryl BromideC(sp²)-BrHigh(2-(fluoromethyl)-5-bromophenyl)magnesium bromide
Benzyl FluorideC(sp³)-FVery Low/InertNot formed

This interactive table highlights the predicted selective formation of the Grignard reagent at the aryl bromide position.

Mechanistic Studies of C–F Bond Formation

Transition State Analysis for Fluorination Reactions

Understanding the transition state of fluorination reactions is crucial for predicting and controlling their outcomes. In the context of synthesizing compounds like this compound, or in its subsequent reactions, the formation of the C-F bond is a key step. For nucleophilic aromatic substitution (SNAr) reactions leading to aryl fluorides, the transition state often involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this complex is heavily influenced by the electronic nature of the substituents on the aromatic ring.

In a hypothetical SNAr reaction to introduce the fluorine at the 4-position of a suitable precursor, the presence of the bromo and benzyl fluoride groups would affect the energy of the transition state. Both the bromine and the fluoromethyl group are electron-withdrawing, which would stabilize the negative charge in the Meisenheimer-like transition state, thereby facilitating the substitution. Computational studies are instrumental in modeling these transition states, providing insights into bond lengths, charge distribution, and activation energies. nih.gov

Role of Catalysts and Reagents in Fluorination Selectivity

The selective introduction of fluorine into a molecule is a significant challenge in organic synthesis. Catalysts and reagents play a pivotal role in controlling both the regioselectivity and stereoselectivity of fluorination reactions. For a molecule like this compound, the synthesis would require precise control to install the fluorine at the benzylic position and the bromine and other fluorine at specific positions on the aromatic ring.

Transition metal catalysts, particularly those based on palladium, have been extensively studied for C-F bond formation. nih.govbeilstein-journals.org In a potential catalytic synthesis of this compound, a catalyst would be required to differentiate between the various C-H or C-X (where X is a leaving group) bonds on the precursor molecule. The choice of ligand on the metal center is critical in tuning the catalyst's reactivity and selectivity. Similarly, the choice of the fluorinating agent (e.g., nucleophilic or electrophilic) will dictate the reaction mechanism and the types of catalysts that are effective.

Electronic Effects and Regioselectivity

The electronic properties of the substituents on the aromatic ring of this compound—the bromine atom and the fluoromethyl group—play a crucial role in determining the regioselectivity of its reactions. Both the fluorine and bromine atoms are electronegative and exert an electron-withdrawing inductive effect (-I). The fluorine atom at the 4-position also has a weak electron-donating resonance effect (+R), while the bromine atom has a deactivating effect on electrophilic aromatic substitution.

In nucleophilic aromatic substitution reactions, the strong electron-withdrawing nature of the fluorine atom at the 4-position would activate the ring towards attack, particularly at the ortho and para positions relative to it. The bromine at the 2-position would further influence the electron distribution. For electrophilic aromatic substitution, the combined deactivating effects of the halogens would make the ring less reactive than benzene. The directing effects would be a competition between the ortho, para-directing halogen and the meta-directing influence of the electron-withdrawing character of the substituents. These electronic effects are fundamental to predicting the outcome of various chemical transformations involving this compound.

Kinetic Studies of Fluorination Processes

The introduction of a fluorine atom into a benzylic position is a crucial transformation in the synthesis of many pharmaceutical and agrochemical compounds. The kinetics of these nucleophilic substitution reactions, particularly the displacement of a leaving group by a fluoride ion, are of significant interest for understanding reaction mechanisms and optimizing process conditions. While specific kinetic data for the fluorination of 2-bromo-4-fluorobenzyl bromide to yield this compound is not extensively documented in publicly available literature, the kinetic behavior can be inferred from studies on analogous benzyl halides.

The fluorination of benzyl halides typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The rate of this reaction is dependent on the concentrations of both the substrate (benzyl halide) and the nucleophile (fluoride source). Several factors, including the nature of the leaving group, the solvent, and the specific fluorinating agent employed, significantly influence the reaction kinetics.

Research into the displacement of halides from benzyl halides has shown that these reactions generally follow second-order kinetics. rsc.org This indicates that the rate-determining step involves the collision of one molecule of the benzyl halide and one ion or molecule of the fluorinating agent. The reactivity of the leaving group is a critical factor, with bromides and iodides being more reactive than chlorides due to the weaker carbon-halogen bond. acs.org

Various fluorinating agents are utilized, each exhibiting different kinetic profiles. Traditional sources like alkali metal fluorides (e.g., KF, CsF) and tetra-n-butylammonium fluoride (TBAF) are commonly used. nih.gov More modern reagents, such as triethylamine (B128534) tris(hydrogen fluoride) (Et3N·3HF), have also been developed and their reaction kinetics studied. nih.gov The choice of solvent is also paramount, as it affects the solubility and nucleophilicity of the fluoride source. nih.gov

Kinetic investigations into the fluorination of substituted benzyl bromides provide valuable insights. For instance, the presence of electron-withdrawing or electron-donating groups on the aromatic ring can influence the electrophilicity of the benzylic carbon and the stability of the transition state, thereby affecting the reaction rate.

To illustrate the kinetic parameters involved in such transformations, the following table presents representative data from a study on the nucleophilic fluorination of various benzyl bromides.

SubstrateFluorinating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
4-Methoxybenzyl bromideEt3N·3HF / K3PO4MeCN80195
4-Chlorobenzyl bromideEt3N·3HF / K3PO4MeCN80192
2-Chlorobenzyl bromideEt3N·3HF / K3PO4MeCN80188
4-Trifluoromethylbenzyl bromideEt3N·3HF / K3PO4MeCN80185

This table presents data for analogous compounds to illustrate typical reaction conditions and outcomes in nucleophilic fluorination reactions of benzyl bromides. The data is based on findings from a study on nucleophilic fluorine substitution. nih.gov

Further detailed kinetic studies, including the determination of rate constants, activation energies, and the effect of substrate and reagent concentrations, would be necessary to fully elucidate the reaction mechanism and optimize the synthesis of this compound. Such studies would involve monitoring the reaction progress over time using techniques like 19F NMR spectroscopy. nih.gov

Applications of 2 Bromo 4 Fluorobenzyl Fluoride As a Building Block

Construction of Complex Molecular Architectures

The structure of 2-bromo-4-fluorobenzyl fluoride (B91410), featuring three distinct reactive sites—the benzyl (B1604629) fluoride, the aryl bromide, and the aryl fluoride—makes it a valuable scaffold for constructing intricate molecular designs. Chemists can selectively target these sites to build up molecular complexity in a controlled manner.

The presence of both bromine and fluorine on the aromatic ring of 2-bromo-4-fluorobenzyl fluoride is a key feature for synthetic chemists. nih.gov Fluorinated organic compounds are of significant interest in medicinal chemistry, as the introduction of fluorine can beneficially alter properties such as lipophilicity, metabolic stability, and binding affinity. nih.gov The bromine atom, in contrast, serves as a versatile handle for a variety of coupling reactions.

The compound allows for the strategic incorporation of this specific halogen pattern into a larger target molecule. The benzyl fluoride moiety can react with nucleophiles, attaching the 2-bromo-4-fluorophenyl group to a substrate. Subsequently, the aryl bromide can be used in reactions like Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon bonds, while the aryl fluoride is relatively stable but can undergo nucleophilic aromatic substitution under specific, often harsh, conditions. This differential reactivity is crucial for the planned synthesis of complex molecules where specific functional groups need to be introduced at precise locations. A related compound, 2-bromo-4-fluorobenzonitrile (B1330171), is noted for its use as a molecular scaffold where the bromide can undergo palladium-catalyzed C-C coupling and the fluoride can act as a leaving group for nucleophilic aromatic substitution. ossila.com

This compound is an important intermediate in the synthesis of a variety of functionalized aromatic compounds. Its utility is demonstrated by the diverse reactions its different functional groups can undergo. For instance, the benzyl fluoride group provides a reactive site for substitution reactions.

Research on related structures, such as azide-functionalized bromoarylaldehydes, highlights synthetic pathways that can be adapted from intermediates like this compound. beilstein-journals.org The synthesis of these aldehydes often involves protecting or modifying a precursor group, performing reactions on the aromatic ring, and then revealing the final functionality. beilstein-journals.org Similarly, this compound can be used to introduce the 2-bromo-4-fluorobenzyl moiety into a molecule, which can then be further elaborated. For example, the bromine atom can be converted into other functional groups via cross-coupling reactions, and the fluorine atom can influence the electronic properties of the aromatic ring, affecting its reactivity and the biological activity of the final product. nih.gov

Table 1: Synthetic Transformations of Functional Groups Present in or Derived from Halogenated Benzyl Scaffolds

Functional GroupReaction TypePotential Product Class
Aryl BromidePd-catalyzed C-C CouplingBi-aryl compounds, Alkylated arenes
Aryl FluorideNucleophilic Aromatic SubstitutionAryl ethers, Aryl amines
Benzyl HalideNucleophilic SubstitutionBenzyl ethers, Benzyl amines, Esters
Nitrile (on related scaffolds)Reaction with HydroxylamineOxadiazoles

This table illustrates the general reactivity of the functional groups found on scaffolds like this compound, based on data from related compounds. ossila.com

A molecular scaffold is a core structure upon which other chemical groups are built. This compound is an example of a substrate that can be used to create multi-functionalized scaffolds due to its distinct reactive sites. ossila.com The synthesis of complex fluorophores and probes for cellular imaging often relies on a scaffold-based approach, where a central core is modified with various functional units to control properties like subcellular localization and to detect specific analytes. nih.gov

The use of building blocks with multiple functional groups, like 2-bromo-4-fluorobenzonitrile, is common in the synthesis of active pharmaceutical ingredients (APIs). ossila.com The different reactivities of the bromo, fluoro, and nitrile groups allow for sequential and selective reactions. ossila.com By analogy, this compound offers a similar advantage, providing a platform to which different chemical moieties can be attached to create molecules with tailored functions for applications in drug discovery and materials science. ossila.comnih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to view and predict the characteristics of molecules like 2-bromo-4-fluorobenzyl fluoride (B91410).

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations have been instrumental in understanding the nuances of 2-bromo-4-fluorobenzyl fluoride.

The electronic structure of a molecule is fundamental to its chemical reactivity. Key to this understanding are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. semanticscholar.orgnih.gov

For substituted benzyl (B1604629) fluorides, the nature and position of substituents on the aromatic ring significantly influence the energies of the frontier orbitals. The presence of a bromine atom, an electron-withdrawing group, and a fluorine atom, a strong electron-donating group, in this compound creates a complex electronic environment.

Table 1: Frontier Molecular Orbital Energies and Related Properties

PropertyDescriptionTypical Significance
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. semanticscholar.orgnih.gov
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Global Hardness (η) (I - A) / 2Measures resistance to change in electron distribution.
Global Softness (S) 1 / (2η)The reciprocal of hardness, indicating reactivity.
Electronegativity (χ) (I + A) / 2The power of an atom to attract electrons to itself.
Electrophilicity Index (ω) μ2 / (2η)A measure of the electrophilic power of a molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It provides a color-coded map of the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net

In an MEP map:

Red and yellow/orange regions indicate negative electrostatic potential, signifying electron-rich areas that are susceptible to electrophilic attack. researchgate.netresearchgate.net

Blue regions denote positive electrostatic potential, highlighting electron-deficient areas that are prone to nucleophilic attack. researchgate.netresearchgate.net

Green areas represent regions of neutral potential. researchgate.net

For this compound, the MEP map would likely show a negative potential around the fluorine and bromine atoms due to their high electronegativity, as well as on the fluoromethyl group's fluorine. The hydrogen atoms of the benzene (B151609) ring would exhibit a positive potential. This visual representation of charge distribution is crucial for predicting how the molecule will interact with other reagents and biological macromolecules. libretexts.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This analysis offers insights into hybridization, charge distribution, and intramolecular interactions.

NBO analysis can elucidate the nature of the chemical bonds in this compound, such as the C-Br, C-F, and C-CH₂F bonds. It quantifies the contribution of atomic orbitals to these bonds and can reveal important hyperconjugative interactions. For instance, the interaction between the lone pairs of the fluorine and bromine atoms with the antibonding orbitals of the benzene ring can be studied. These interactions play a role in the molecule's stability and reactivity.

Natural Hybrid Orbitals (NHOs) are a component of the NBO analysis, describing the specific hybridization of atoms in the molecule. For example, it can detail the spx character of the carbon atoms in the benzene ring and the benzylic carbon.

The flexibility of the benzyl fluoride group in this compound is a key aspect of its structure. Conformational analysis investigates the different spatial arrangements of the atoms that can be achieved through rotation around single bonds, particularly the C-C bond connecting the fluoromethyl group to the benzene ring.

Theoretical calculations can determine the potential energy surface for this internal rotation. These studies can identify the most stable conformer(s) and the energy barriers between different conformations. For substituted benzyl fluorides, the magnitude of these rotational potentials is often comparable to thermal energies, meaning that multiple conformations can coexist at room temperature. researchgate.net The preferred conformation is influenced by a combination of steric and electronic effects, including potential hyperconjugative interactions between the C-F bond of the fluoromethyl group and the π-system of the aromatic ring. researchgate.net

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. For this compound, this could involve modeling its synthesis or its reactions with other chemical species. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.

These models can provide valuable information on the feasibility of a proposed reaction mechanism, the activation energies involved, and the structure of the short-lived transition states. This understanding is crucial for optimizing reaction conditions and for predicting the outcome of new chemical transformations involving this compound.

Due to a lack of specific research data on "this compound" in the public domain, a detailed article on its theoretical and computational chemistry investigations, as per the requested outline, cannot be generated at this time.

Searches for molecular dynamics simulations, crystal structure data, and solvent perturbation effects for the exact compound "this compound" did not yield any specific scholarly articles or database entries. The available scientific literature focuses on structurally similar compounds such as 2-bromo-4-fluorobenzyl alcohol, 2-bromo-4-fluorobenzyl bromide, and 2-bromo-4-fluorobenzonitrile (B1330171).

While the study of these related molecules provides insights into the potential behavior of this compound, any discussion would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound. To provide a scientifically accurate and non-speculative article, direct computational or experimental data on this compound is necessary.

Therefore, the generation of the requested article is not possible without the required foundational research on "this compound."

Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 Fluorobenzyl Fluoride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Bromo-4-fluorobenzyl fluoride (B91410), a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and electronic environments within the molecule.

¹H NMR for Proton Environments

The ¹H NMR spectrum of 2-Bromo-4-fluorobenzyl fluoride is expected to reveal distinct signals for the aromatic and benzylic protons. The aromatic region will display a complex pattern due to the coupling between the three non-equivalent protons on the benzene (B151609) ring.

Based on the analysis of structurally similar compounds like 2-bromo-4-fluorotoluene (B74383), the following assignments can be predicted:

H-6: This proton, being adjacent to the bromine atom, is expected to appear as a doublet of doublets.

H-5: This proton is coupled to both H-6 and the fluorine atom at C-4, likely resulting in a triplet of doublets.

H-3: This proton, situated between the bromine and fluorine atoms, would also exhibit a complex multiplet structure, likely a doublet of doublets.

The most characteristic signal in the ¹H NMR spectrum is that of the benzylic protons (-CH₂F). This signal is anticipated to appear as a doublet due to coupling with the adjacent fluorine atom (²JHF). The chemical shift for these protons would be significantly downfield due to the electronegativity of the attached fluorine.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic (H-3, H-5, H-6)7.0 - 7.6Multiplets-
Benzylic (-CH₂F)5.3 - 5.6Doublet~48 Hz (²JHF)

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. Due to the presence of fluorine, carbon-fluorine couplings (¹JCF, ²JCF, etc.) are expected, which can complicate the spectrum but also provide significant structural information. magritek.com In a proton-decoupled ¹³C NMR spectrum, six distinct signals for the aromatic carbons and one for the benzylic carbon are anticipated.

The carbon atoms directly bonded to fluorine (C-4 and the benzylic carbon) will appear as doublets with large one-bond coupling constants (¹JCF). The other aromatic carbons will also show smaller couplings to the fluorine atom.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C-Br118 - 122Doublet
C-F (Aromatic)160 - 164 (¹JCF ≈ 250 Hz)Doublet
C-H (Aromatic)115 - 135Doublets
C-C (ipso)135 - 140Doublet
Benzylic (-CH₂F)82 - 86 (¹JCF ≈ 170 Hz)Doublet

¹⁹F NMR for Fluorine Environments.wikipedia.org

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two chemically non-equivalent fluorine atoms.

The fluorine atom attached to the aromatic ring (at C-4) is expected to resonate at a chemical shift typical for aryl fluorides, likely in the range of -110 to -115 ppm relative to a standard like CFCl₃. spectrabase.com The benzylic fluorine atom (-CH₂F) will appear at a significantly different chemical shift, characteristic of aliphatic fluorides, generally in the range of -200 to -220 ppm. wikipedia.org This large chemical shift dispersion is a key advantage of ¹⁹F NMR. wikipedia.orgicpms.cz Each signal will be split by coupling to nearby protons. The aromatic fluorine will show couplings to H-3 and H-5, while the benzylic fluorine will exhibit a large two-bond coupling to the benzylic protons, appearing as a triplet.

Predicted ¹⁹F NMR Data for this compound

Fluorine EnvironmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic (C-F)-110 to -115Multiplet
Benzylic (-CH₂F)-200 to -220Triplet

Variable-Temperature (VT) NMR Studies

Variable-temperature NMR studies are employed to investigate dynamic processes in molecules, such as conformational changes or restricted rotation around single bonds. spectrabase.com In the case of this compound, VT-NMR could be used to study the rotation around the C-C bond connecting the benzyl (B1604629) group to the aromatic ring.

At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals. If the rotational barrier were significant, lowering the temperature could slow down this rotation to the point where distinct signals for different rotational isomers (rotamers) might be observed. spectrabase.com However, for a molecule of this type, a high barrier to rotation is not generally expected, and significant changes in the NMR spectra with temperature would not be anticipated unless specific intramolecular interactions are present.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. researchgate.net In the positive ion mode ESI-MS of this compound, the most prominent ion expected would be the protonated molecule, [M+H]⁺. Given the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion region will show a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units.

Further fragmentation of the parent ion in the mass spectrometer (MS/MS) could involve the loss of small neutral molecules such as HF or the cleavage of the carbon-bromine bond. The predicted mass-to-charge ratios for the primary ions are detailed in the table below.

Predicted ESI-MS Data for this compound

IonPredicted m/z (for ⁷⁹Br)Predicted m/z (for ⁸¹Br)Description
[M+H]⁺206.96208.96Protonated Molecule
[M+Na]⁺228.94230.94Sodium Adduct
[M-HF+H]⁺186.95188.95Loss of Hydrogen Fluoride

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in elucidating the molecular structure and electronic properties of compounds. For this compound, both Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy would offer significant insights.

UV-Vis Absorption Spectra and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk For an aromatic compound like this compound, π → π* transitions are expected, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. shu.ac.uklibretexts.org The presence of bromine and fluorine substituents on the benzene ring can influence the energy of these transitions, potentially causing a shift in the absorption maximum (λmax) compared to unsubstituted benzyl fluoride. tanta.edu.eg The specific λmax and molar absorptivity (ε) values are crucial for quantitative analysis and for understanding the electronic structure of the molecule. Unfortunately, detailed experimental UV-Vis absorption spectra and data on the electronic transitions for this compound have not been reported.

X-ray Diffraction (XRD)

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction analysis provides the most definitive structural information for a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. nih.govscispace.com This technique would allow for the unambiguous determination of the molecular geometry of this compound in the solid state. Key parameters such as the crystal system, space group, and unit cell dimensions would be obtained. nih.govresearchgate.net The analysis would also reveal details about how the molecules pack in the crystal lattice, which can be influenced by intermolecular forces such as halogen bonding. While the synthesis of related bromo-fluoro-substituted compounds and their crystal structures have been reported, specific crystallographic data for this compound are absent from the scientific literature. nih.govresearchgate.net

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are vital for the separation, identification, and purification of chemical compounds.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of reactions, assess the purity of a compound, and identify components in a mixture. umich.edunih.gov For this compound, TLC would be a valuable tool during its synthesis and purification. By spotting the compound on a TLC plate coated with an adsorbent like silica (B1680970) gel and developing it with a suitable solvent system, its retention factor (Rf) value could be determined. umich.edu This Rf value is characteristic of the compound under specific conditions and can be used for its identification. The polarity of the bromo- and fluoro-substituents would influence the compound's interaction with the stationary phase, thereby affecting its mobility on the TLC plate. nih.gov However, specific Rf values or detailed TLC protocols for this compound are not documented in available research.

Silica Gel Column Chromatography

Silica gel column chromatography stands as a cornerstone technique for the purification of synthetic intermediates in organic chemistry. Its application is particularly crucial in the isolation of halogenated aromatic compounds, such as this compound and its derivatives, where the removal of regioisomers and reaction byproducts is essential for subsequent synthetic steps. The polarity differences imparted by the bromine and fluorine substituents, as well as the benzyl fluoride moiety, allow for effective separation on a stationary phase of silica gel.

The selection of an appropriate eluent system is paramount for achieving optimal separation. The polarity of the mobile phase must be fine-tuned to ensure differential migration of the target compound and its impurities through the silica gel column. A mobile phase that is too polar will result in the rapid elution of all components with poor separation, while a mobile phase that is not polar enough will lead to long retention times and broad, poorly resolved peaks.

In the context of purifying bromo- and fluoro-substituted aromatic compounds, non-polar solvents such as hexanes or petroleum ether are commonly used as the base of the eluent system. The polarity is then gradually increased by the addition of a more polar solvent, typically ethyl acetate (B1210297) or diethyl ether. This gradient elution technique is often employed to first elute non-polar impurities, followed by the target compound, and finally the more polar byproducts.

For instance, in the purification of various aryl fluorosulfonates, which share structural similarities with the target compound, column chromatography on silica gel using either diethyl ether/pentane or hexanes/ethyl acetate as the eluent has been successfully employed. This suggests that similar solvent systems would be effective for the purification of this compound.

While specific, detailed research findings on the silica gel column chromatography of this compound are not extensively documented in publicly available literature, general principles and data from structurally related compounds provide a strong basis for developing a successful purification protocol. The following table outlines typical parameters that would be considered in the methods development for the purification of this compound and its derivatives.

ParameterTypical Value/ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography, providing a good balance of surface area and flow characteristics.
Mobile Phase Hexane/Ethyl Acetate GradientA common and effective solvent system for separating moderately polar organic compounds. The gradient allows for the elution of a range of compounds with varying polarities.
Gradient Profile 0% to 20% Ethyl Acetate in HexaneStarting with a low polarity eluent to remove non-polar impurities, and gradually increasing the polarity to elute the target compound and then more polar byproducts.
Loading Technique Dry or Wet LoadingDry loading is often preferred for less soluble compounds to ensure a narrow starting band and better resolution.
Detection UV (254 nm)Aromatic rings are typically UV-active, allowing for easy monitoring of the column fractions.

In the synthesis of derivatives containing a 4-fluorobenzyl moiety, such as certain spirocyclic chromanes, purification by silica gel column chromatography is a critical step. For these compounds, a mobile phase consisting of ethyl acetate and petroleum ether has been utilized, further indicating the utility of alkane/ester solvent systems for this class of compounds.

The following table presents a hypothetical data set for the purification of a crude reaction mixture containing this compound, based on typical elution profiles for similar compounds.

Fraction NumberEluent Composition (EtOAc in Hexane)Compounds Detected (Hypothetical)
1-52%Non-polar starting materials/byproducts
6-105%Less polar impurities
11-2010%This compound
21-2515%More polar byproducts
26-3020%Highly polar impurities/baseline material

It is important to note that the optimal conditions for silica gel column chromatography are highly dependent on the specific reaction mixture and the impurities present. Therefore, thin-layer chromatography (TLC) is an indispensable tool for preliminary analysis and for determining the appropriate solvent system and gradient for the preparative column chromatography.

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Greener Synthetic Pathways

The advancement of organic synthesis is increasingly linked to the principles of green chemistry, which prioritize the reduction of hazardous substances and waste. numberanalytics.comeurekalert.orgsciencedaily.com Traditional methods for the synthesis of fluorinated and halogenated compounds can often involve harsh reagents and generate significant environmental burdens. numberanalytics.comrsc.orgworktribe.com Future research must therefore focus on developing more sustainable and eco-friendly routes to 2-Bromo-4-fluorobenzyl fluoride (B91410) and its derivatives.

Key areas for investigation include:

Catalytic Fluorination and Bromination: Exploring catalytic methods for the introduction of fluorine and bromine can reduce the need for stoichiometric and often hazardous reagents. numberanalytics.com This includes the development of novel catalysts that can operate under milder conditions and with higher selectivity.

Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of potentially hazardous materials. Adapting the synthesis of 2-Bromo-4-fluorobenzyl fluoride to a flow-based system could minimize risks and improve process control.

Bio-derived Solvents and Reagents: The use of solvents and reagents derived from renewable feedstocks can significantly improve the environmental profile of a synthetic process. ucl.ac.uk Research into the compatibility of such green alternatives with the synthesis of polyhalogenated compounds is crucial.

Electrochemical Synthesis: Electrochemical methods are emerging as a powerful tool for green chemistry, offering a way to drive reactions using electricity as a clean reagent. numberanalytics.comnumberanalytics.com Investigating the electrochemical fluorination and bromination of suitable precursors could lead to more sustainable production methods.

Green Chemistry ApproachPotential Benefits for Synthesizing this compound
Catalytic Methods Reduced waste, higher atom economy, milder reaction conditions.
Flow Chemistry Enhanced safety, improved scalability, better process control.
Bio-derived Solvents Reduced environmental impact, use of renewable resources.
Electrochemical Synthesis Use of clean energy, potential for novel reactivity.

Expanding the Scope of Selective Functionalization

The presence of multiple reactive sites in this compound—the C-Br bond, the benzylic C-F bond, and various C-H bonds on the aromatic ring—offers a wealth of opportunities for selective chemical transformations. A major challenge and area for future research lies in developing methods to functionalize one site without affecting the others. nih.govrsc.orgchemrxiv.org

Future research should focus on:

Chemoselective Cross-Coupling Reactions: Developing catalytic systems that can selectively activate the C-Br bond for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) while leaving the C-F bonds intact is a primary goal. mdpi.comsemanticscholar.orgrsc.org The differing reactivity of aryl bromides and fluorides provides a basis for this selectivity.

Late-Stage C-H Functionalization: Directing the functionalization of specific C-H bonds on the aromatic ring would provide a powerful tool for rapidly generating a diverse range of derivatives. nih.govdocumentsdelivered.com This could involve the use of directing groups or the development of highly regioselective catalysts.

Benzylic C-F Bond Activation: While the benzylic C-F bond is relatively strong, methods for its selective activation and substitution would open up new avenues for derivatization. rsc.orgfrontiersin.orgnjit.edu This could involve the use of Lewis acids, photoredox catalysis, or enzymatic methods. rsc.orgfrontiersin.orgnih.gov

New Catalytic Systems for Efficient Transformations

The development of novel and highly efficient catalytic systems is central to unlocking the synthetic potential of this compound. mdpi.comnumberanalytics.combohrium.com The inert nature of C-F bonds, in particular, presents a significant challenge that requires innovative catalytic solutions. numberanalytics.combnl.gov

Future research in this area should include:

Transition Metal Catalysis: The design of new transition metal complexes with tailored ligands is crucial for achieving high selectivity and reactivity in the transformation of polyhalogenated compounds. mdpi.comnumberanalytics.com For instance, palladium, nickel, and copper-based catalysts are widely used in cross-coupling reactions and C-F bond activation. mdpi.comnumberanalytics.combohrium.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for a wide range of chemical transformations, including C-F bond activation. nih.gov Exploring the application of photoredox catalysis to the selective functionalization of this compound could lead to novel and efficient synthetic routes.

Frustrated Lewis Pairs (FLPs): FLPs have shown promise in the activation of strong chemical bonds, including C-F bonds. bohrium.com Investigating the use of FLPs for the activation and transformation of this compound could provide a metal-free alternative to traditional catalytic systems.

Single-Atom Catalysis: The use of single-atom catalysts, where individual metal atoms are dispersed on a support, can offer unique catalytic properties and high efficiency. bnl.gov Developing single-atom catalysts for the selective transformations of this compound is a promising long-term goal.

Catalytic SystemPotential Application for this compound
Transition Metal Catalysis Selective cross-coupling of the C-Br bond.
Photoredox Catalysis Mild activation of C-F and C-H bonds. nih.gov
Frustrated Lewis Pairs Metal-free activation of C-F bonds. bohrium.com
Single-Atom Catalysis Highly efficient and selective transformations. bnl.gov

Computational Approaches for Predictive Synthesis and Reactivity

Computational chemistry and theoretical modeling are becoming increasingly indispensable tools in modern chemical research. miamioh.eduacs.orggoogle.com For a molecule like this compound, where empirical data is scarce, computational approaches can provide valuable insights and guide experimental work.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the reactivity of the different halogen sites and C-H bonds, helping to rationalize and predict the outcomes of chemical reactions. researchgate.netrsc.orgchemrxiv.orgchemrxiv.org This can aid in the design of selective functionalization strategies.

Reaction Mechanism Elucidation: Computational modeling can be employed to elucidate the mechanisms of catalytic and non-catalytic reactions involving this compound. This understanding can facilitate the optimization of reaction conditions and the development of more efficient catalysts.

Prediction of Physicochemical Properties: Computational methods can be used to predict key properties of this compound and its derivatives, such as their electronic structure, lipophilicity, and metabolic stability. sigmaaldrich.comyoutube.com This information is crucial for assessing their potential applications in medicinal chemistry and materials science.

Exploration of Novel Applications in Emerging Fields

While the specific applications of this compound are yet to be explored, its structural motifs suggest potential utility in a variety of emerging fields. alfa-chemistry.commerckmillipore.comalfa-chemistry.com Fluorinated compounds are known for their unique properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic properties, which can be highly advantageous in drug design and materials science. sigmaaldrich.comyoutube.com

Future research should explore the potential of this compound and its derivatives in:

Medicinal Chemistry: As a building block for the synthesis of novel bioactive molecules. The presence of the bromo and fluoro substituents could be exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. alfa-chemistry.comsigmaaldrich.com

Agrochemicals: In the development of new pesticides and herbicides. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, which are desirable properties for agrochemicals. alfa-chemistry.commerckmillipore.com

Materials Science: In the synthesis of novel polymers, liquid crystals, and other advanced materials. The incorporation of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific optical properties. numberanalytics.comsigmaaldrich.comalfa-chemistry.com

Chemical Biology: As a probe to study biological processes. The unique spectroscopic signatures of fluorinated compounds can be utilized in various imaging and analytical techniques.

FieldPotential Application of this compound Derivatives
Medicinal Chemistry Synthesis of new drug candidates with improved properties. alfa-chemistry.comsigmaaldrich.com
Agrochemicals Development of more effective and stable pesticides. alfa-chemistry.commerckmillipore.com
Materials Science Creation of advanced materials with unique thermal and optical properties. numberanalytics.comalfa-chemistry.com
Chemical Biology Use as molecular probes for imaging and analysis.

Q & A

What are the common synthetic routes for 2-bromo-4-fluorobenzyl fluoride in laboratory settings?

Basic Research Question
A widely used method involves nucleophilic substitution or halogenation of fluorinated benzyl precursors. For example, dimethyl malonate reacts with 2-bromo-4-fluorobenzyl bromide under palladium(0) catalysis to form dimethyl 2-(2-bromo-4-fluorobenzyl)malonate, achieving an 84% yield . Key steps include:

  • Halogenation : Bromination of 4-fluorobenzyl derivatives using reagents like PBr₃ or NBS.
  • Catalysis : Pd(0)-mediated coupling for functionalization (e.g., C–H arylation).
  • Purification : Column chromatography or recrystallization to isolate the product.

How is this compound characterized using spectroscopic methods?

Basic Research Question
Characterization typically employs 1H NMR and 13C NMR to confirm structure and purity. For instance, the 1H NMR spectrum of dimethyl 2-(2-bromo-4-fluorobenzyl)malonate shows:

  • Aromatic protons : δ 7.29 (dd, J = 8.2, 2.6 Hz), δ 7.22 (dd, J = 8.6, 6.0 Hz), and δ 6.94 (ddd, J = 8.2, 8.3, 2.6 Hz) .
  • Methylene protons : δ 3.31 (d, J = 7.8 Hz).
  • Methoxy groups : δ 3.70 (s).
    Mass spectrometry (HRMS) and elemental analysis further validate molecular weight and composition.

What methodological considerations are critical when analyzing contradictory data in the synthesis yields of derivatives using this compound?

Advanced Research Question
Conflicting yields often arise from:

  • Regioselectivity : Competing substitution at bromine vs. fluorine (e.g., 4-bromo-2-fluorobenzyl bromide vs. 4-bromo-3-fluorobenzyl bromide isomers) .
  • Reaction Conditions : Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (Pd(0) vs. CuI).
  • Analytical Variability : Baseline noise in NMR or impurities in starting materials.
    Resolution Strategy :
    • Use kinetic studies to identify rate-determining steps.
    • Compare HPLC purity data across batches.
    • Validate with independent synthetic routes (e.g., Grignard addition vs. cross-coupling).

How do steric and electronic factors influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

Advanced Research Question
The bromine atom acts as a better leaving group than fluorine due to lower electronegativity, favoring oxidative addition to Pd(0). Steric hindrance from the benzyl group slows transmetallation but stabilizes intermediates. Key observations:

  • Electronic Effects : Fluorine’s electron-withdrawing nature activates the adjacent C–Br bond for catalysis .
  • Steric Effects : Bulky substituents on the benzyl group reduce coupling efficiency (e.g., 4-bromo-2-fluorobenzyl bromide vs. 4-bromo-3-fluorobenzyl bromide) .
    Optimization :
    • Introduce electron-donating groups (e.g., –OCH₃) to balance electronic effects.
    • Use bidentate ligands (e.g., dppf) to stabilize Pd intermediates.

What strategies optimize the regioselectivity in nucleophilic substitution reactions involving this compound?

Advanced Research Question
Regioselectivity is controlled by:

  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) favor SN2 mechanisms at the bromine site.
  • Catalyst Design : Pd(0) with monodentate ligands (e.g., PPh₃) enhances selectivity for C–Br bonds .
  • Temperature : Lower temperatures (−20°C) suppress side reactions at fluorine.
    Case Study :
    In the synthesis of dimethyl 2-(2-bromo-4-fluorobenzyl)malonate, maintaining anhydrous conditions and slow reagent addition minimized byproducts like dehalogenated species .

How is this compound applied in natural product synthesis?

Advanced Research Question
This compound serves as a key intermediate in constructing fluorinated aromatic moieties. For example:

  • Malonate Derivatives : Used in iterative C–H functionalization to build taxane cores .
  • Biaryl Synthesis : Suzuki-Miyaura coupling with boronic acids to access fluorinated biphenyl systems.
    Challenges :
  • Fluorine’s stability under basic conditions requires pH control.
  • Competing protodehalogenation during catalysis necessitates ligand screening.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.